2,6-Dichloro-4-fluoroaniline
Overview
Description
2,6-Dichloro-4-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It is used for research purposes .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-fluoroaniline involves halogenated aromatic nitro compounds and a palladium catalyst . The reaction is carried out in a reactor, first with nitrogen replacement inside the air three times, then replaced with hydrogen three times. The reactor is then heated to 120 °C, and the hydrogen pressure rose to 1MPa .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-fluoroaniline consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 1 nitrogen atom . The structure of this compound has been determined using X-ray diffraction methods .Chemical Reactions Analysis
In a chemical reaction, 2,6-Dichloro-4-fluoroaniline shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (DCN, a common pesticide) with high sensitivity and selectivity .Physical And Chemical Properties Analysis
2,6-Dichloro-4-fluoroaniline is a solid crystalline substance with a characteristic odor . It has a molecular weight of 180.00 . The compound is insoluble in water but soluble in methanol .Scientific Research Applications
Pharmaceuticals
2,6-Dichloro-4-fluoroaniline: is a valuable intermediate in the pharmaceutical industry. It serves as a precursor for synthesizing various therapeutic compounds. Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) in medications designed to treat diverse medical conditions .
Agriculture
In the agricultural sector, this compound is utilized in the synthesis of agrochemicals, particularly as an intermediate in the production of synthetic quinolones . These quinolones are crucial for developing plant protection products that safeguard crops against pests and diseases.
Material Science
The role of 2,6-Dichloro-4-fluoroaniline in material science is linked to its use in creating polymers and monomers with specific functionalities . Its incorporation into materials can impart desired properties such as increased durability or specialized chemical resistance.
Chemical Synthesis
As a building block in organic chemistry, 2,6-Dichloro-4-fluoroaniline is involved in constructing complex molecular structures. It’s a key reagent in various synthetic pathways, contributing to the development of new chemical entities with potential applications across multiple industries .
Environmental Science
This compound’s derivatives are investigated for their environmental impact, particularly in the detection and analysis of pollutants. Its role in environmental monitoring is crucial for maintaining ecosystem health and ensuring compliance with safety regulations .
Analytical Chemistry
In analytical chemistry, 2,6-Dichloro-4-fluoroaniline is used in developing analytical methods for substance identification and quantification. It may be employed as a standard or reference compound in techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the precise analysis of complex samples .
Biochemistry
The biochemical applications of 2,6-Dichloro-4-fluoroaniline include its use as a reagent in molecular biology and proteomics research. It can be part of assays and experimental protocols that explore the structure and function of biological molecules .
Medical Research
In medical research, 2,6-Dichloro-4-fluoroaniline is a starting material for drug development processes. It’s instrumental in synthesizing new drug candidates that are tested for their efficacy and safety in treating various health conditions .
Safety and Hazards
Future Directions
The future directions of 2,6-Dichloro-4-fluoroaniline research could involve its use in the detection of pesticides . A study has shown that a luminescent nanocluster constructed from a flexible Schiff base ligand shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide . This could be used to quantitatively analyze the concentrations of this pesticide in fruit extracts .
Mechanism of Action
Mode of Action
It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . The presence of halogens (chlorine and fluorine) in the compound may influence its reactivity and interaction with its targets.
Biochemical Pathways
Anilines can participate in various biochemical processes, including the formation of schiff bases and other complex structures . The compound’s influence on these pathways can lead to downstream effects, which require further investigation.
Action Environment
The action of 2,6-Dichloro-4-fluoroaniline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . .
properties
IUPAC Name |
2,6-dichloro-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUYKCFMKMZTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378834 | |
Record name | 2,6-Dichloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluoroaniline | |
CAS RN |
344-19-4 | |
Record name | 2,6-Dichloro-4-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-fluorobenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-fluorobenzenamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7C2958V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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